Product packaging for 2,6-Dimethylaniline hydrochloride(Cat. No.:CAS No. 21436-98-6)

2,6-Dimethylaniline hydrochloride

Cat. No.: B150211
CAS No.: 21436-98-6
M. Wt: 157.64 g/mol
InChI Key: QNWMFJDRMZWZNN-UHFFFAOYSA-N
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Description

Historical Trajectories and Foundational Research Contributions

The study of 2,6-dimethylaniline (B139824) and its derivatives has a history intertwined with the development of synthetic organic chemistry. Early research focused on the synthesis and characterization of xylidine (B576407) isomers, including 2,6-dimethylaniline. A significant method for its preparation involves the nitration of xylene followed by reduction. who.int Over time, more refined and efficient synthetic routes have been developed, such as the amination of 2,6-dimethylphenol (B121312) in the presence of a catalyst. google.com Foundational research has also explored its reactivity, noting that the presence of the two methyl groups ortho to the amino group influences its chemical behavior, particularly in electrophilic substitution reactions. prepchem.com

Significance within Aromatic Amine Chemistry and Derivatives Research

2,6-Dimethylaniline hydrochloride is a key building block in the chemistry of aromatic amines and their derivatives. Its primary importance lies in its role as a precursor to a wide array of more complex molecules. For instance, it is a vital starting material in the production of several local anesthetics, including lidocaine (B1675312), bupivacaine, and mepivacaine. wikipedia.org The synthesis of these pharmaceuticals often involves the acylation of 2,6-dimethylaniline. Furthermore, it is utilized in the manufacturing of pesticides and herbicides, such as metalaxyl (B1676325) and metazachlor. wikipedia.orgalfa-industry.com The unique substitution pattern of 2,6-dimethylaniline influences the regioselectivity of further reactions, a property that is extensively studied and exploited in synthetic strategies.

Overview of Interdisciplinary Research Relevance

The applications of this compound and its parent compound extend beyond traditional synthetic chemistry into various interdisciplinary research areas. In medicinal chemistry and pharmacology, it is not only a key intermediate for drug synthesis but also a metabolite of certain drugs like lidocaine and the veterinary drug xylazine (B1663881). who.intnih.gov The study of its metabolic pathways and potential biological effects is an active area of research. nih.gov In materials science, derivatives of 2,6-dimethylaniline are investigated for the synthesis of polymers and other advanced materials. For example, it can be used to prepare 2,6-dimethylphenyl isocyanate, a monomer for polyurethanes. sigmaaldrich.com Its presence in environmental samples, sometimes as a degradation product of pesticides or a contaminant from industrial processes, makes it relevant to environmental science and analytical chemistry. who.int

Physicochemical Properties of 2,6-Dimethylaniline and its Hydrochloride Salt

Property2,6-DimethylanilineThis compound
Molecular Formula C8H11N C8H12ClN sigmaaldrich.com
Molar Mass 121.18 g/mol 157.64 g/mol sigmaaldrich.com
Appearance Colorless to pale yellow liquid noaa.govWhite to pale brown powder or crystals chemicalbook.com
Melting Point 10-12 °C 275 °C chemicalbook.com
Boiling Point 216 °C Not applicable
Solubility Slightly soluble in water (7.5 g/L at 20 °C) Soluble in DMSO and Methanol (B129727) (with sonication) chemicalbook.com
Density 0.984 g/mL at 25 °C Not available

Spectroscopic Data of this compound

Spectroscopic TechniqueKey Features
¹H NMR Provides information on the chemical environment of the hydrogen atoms in the molecule. chemicalbook.com
¹³C NMR Characterizes the carbon skeleton of the compound. spectrabase.com
Infrared (IR) Spectroscopy Shows characteristic absorption bands for the amine and aromatic functional groups. chemicalbook.com
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern of the molecule. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12ClN B150211 2,6-Dimethylaniline hydrochloride CAS No. 21436-98-6

Properties

IUPAC Name

2,6-dimethylaniline;hydrochloride
Source PubChem
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InChI

InChI=1S/C8H11N.ClH/c1-6-4-3-5-7(2)8(6)9;/h3-5H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWMFJDRMZWZNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

87-62-7 (Parent)
Record name 2,6-Xylidine hydrochloride
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DSSTOX Substance ID

DTXSID80175705
Record name 2,6-Xylidine hydrochloride
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Molecular Weight

157.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21436-98-6
Record name Benzenamine, 2,6-dimethyl-, hydrochloride (1:1)
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Record name 2,6-Xylidine hydrochloride
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Record name 2,6-Xylidine hydrochloride
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Record name 2,6-xylidinium chloride
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Record name 2,6-XYLIDINE HYDROCHLORIDE
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Advanced Synthetic Methodologies and Mechanistic Chemical Transformations

Established and Novel Synthetic Pathways to 2,6-Dimethylaniline (B139824) Hydrochloride

The synthesis of 2,6-dimethylaniline hydrochloride is a critical process, primarily serving as a precursor for various industrial and pharmaceutical products. The methodologies range from the reduction of nitroaromatics to multi-step syntheses from aniline (B41778) derivatives.

Catalytic Hydrogenation and Reduction Strategies for Precursors

A primary route to 2,6-dimethylaniline is the catalytic hydrogenation of its precursor, 2,6-dimethylnitrobenzene. This process is typically conducted in a liquid phase within a three-phase slurry reactor. airccse.comsciencepublishinggroup.com Common catalysts include palladium on carbon (Pd/C) and nickel supported on alumina-silicate. sciencepublishinggroup.comsemanticscholar.org The reaction is generally carried out in a solvent, with ethanol (B145695) being a frequent choice due to its effectiveness and relative ease of separation from the water produced during the reaction. airccse.com

The efficiency of the hydrogenation is influenced by several operational parameters. Studies have shown that the reaction rate exhibits a near first-order dependence on both the concentration of dimethylnitrobenzene and the partial pressure of hydrogen. sciencepublishinggroup.comsemanticscholar.org Increasing the reaction temperature, hydrogen pressure, and catalyst loading generally leads to higher conversion rates. airccse.comsciencepublishinggroup.comsemanticscholar.org For instance, using a 5% Pd/C catalyst, the conversion of dimethylnitrobenzene can exceed 97% at a temperature of 403 K (130°C). airccse.com However, at very high concentrations of the substrate, an inhibitory effect can be observed, leading to a decrease in the reaction rate. airccse.comsemanticscholar.org

Table 1: Effect of Operating Conditions on the Catalytic Hydrogenation of Dimethylnitrobenzene

Parameter Catalyst Observation Reference
Temperature 5% Pd/C Increasing temperature from 343 K to 403 K increases conversion. airccse.com
Hydrogen Pressure 5% Pd/C Conversion increases with pressure due to higher dissolved hydrogen concentration. semanticscholar.org
Substrate Concentration 5% Pd/C Rate is low at high concentrations due to substrate inhibition. airccse.comsemanticscholar.org
Catalyst Type Ni on alumina-silicate Exhibits an apparent activation energy of 808 J/mol. sciencepublishinggroup.com
Catalyst Type 5% Pd/C Exhibits an apparent activation energy of 614 J/mol. airccse.com

Another approach involves converting hydroxy-substituted aromatic compounds to the corresponding amine. For example, 2,6-dimethylphenol (B121312) can be converted to 2,6-dimethylaniline by reacting it with ammonia (B1221849) at high temperatures (e.g., 250°C) in the presence of a hydrogen transfer catalyst like palladium on charcoal. google.com

Iron-Catalyzed Reduction Protocols for 1,3-Dimethyl-2-nitrobenzene (B148808)

A classic and effective method for synthesizing 2,6-dimethylaniline is the reduction of 1,3-dimethyl-2-nitrobenzene using a metal in an acidic medium. Stannous chloride (SnCl₂) dissolved in concentrated hydrochloric acid is a frequently used reagent for this transformation. scribd.comchegg.com In this reaction, SnCl₂ acts as the reducing agent and is oxidized to stannic chloride (SnCl₄). chegg.comchegg.com

The general procedure involves preparing a solution of stannous chloride in concentrated HCl and another solution of 1,3-dimethyl-2-nitrobenzene in acetic acid. gravitywaves.com The two solutions are mixed, and the reaction proceeds to form the 2,6-dimethylanilinium (B14323929) hydrochloride salt, which often precipitates from the reaction mixture. chegg.comgravitywaves.com To isolate the free aniline, a strong base such as potassium hydroxide (B78521) (KOH) is added to deprotonate the anilinium ion, allowing the neutral 2,6-dimethylaniline to be extracted with an organic solvent. gravitywaves.comquizlet.com

Multi-Step Approaches from Derivatives (e.g., 2',6'-Dimethylacetanilide)

This compound can also be synthesized from its N-acylated derivatives, such as 2',6'-dimethylacetanilide. This pathway involves a deacylation step to remove the acetyl group and liberate the amine. A general procedure for the N-deacylation of such secondary amides involves treating the amide with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine (B1216828) in dichloromethane. chemicalbook.com This is followed by a reaction with an organocerium reagent and subsequent quenching with aqueous hydrochloric acid. chemicalbook.com The addition of HCl not only stops the reaction but also protonates the newly formed amine, yielding the desired hydrochloride salt. chemicalbook.com

Isolation and Purification Methodologies, including Isomer Separation Techniques

The isolation and purification of this compound are crucial for obtaining a high-purity product. Following synthesis, the hydrochloride salt can often be isolated directly by filtration if it precipitates from the reaction medium. chegg.communi.cz If the free base, 2,6-dimethylaniline, is isolated first (typically after basification and extraction), it can be converted to the hydrochloride salt by reacting it with gaseous hydrogen chloride in an inert solvent or with an HCl solution in a solvent like ethyl acetate (B1210297). chemicalbook.com

Purification from byproducts and isomers is a significant challenge. Commercial production of 2,6-dimethylaniline often results in a mixture of isomers. who.int Techniques such as fractional distillation and crystallization are employed for purification. google.comgoogle.com For separating close-boiling isomers, melt crystallization and solute crystallization from specific solvent mixtures (e.g., methanol (B129727) and acetone) have proven effective for analogous compounds like dimethylnaphthalene isomers, suggesting their applicability in this context. researchgate.netgoogle.com High-performance liquid chromatography (HPLC) with amperometric detection is a sensitive analytical method used to determine the presence of impurities like o-toluidine (B26562) in the final product. nih.gov

Mechanistic Investigations of Reaction Pathways Involving this compound

The chemical reactivity of 2,6-dimethylaniline (the free base form of the hydrochloride) is dominated by the nucleophilic character of the amino group. This is particularly evident in acylation reactions.

Acylation Reactions and Nucleophilic Substitution Mechanisms

A prominent example of 2,6-dimethylaniline's reactivity is its acylation with α-chloroacetyl chloride to form N-(2,6-dimethylphenyl)chloroacetamide, a key intermediate in the synthesis of the anesthetic lidocaine (B1675312). muni.czumass.eduacs.org This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the 2,6-dimethylaniline acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acid chloride. umass.edu

The presence of two electrophilic centers in α-chloroacetyl chloride (the acyl carbon and the α-carbon bearing a chlorine atom) raises the question of selectivity. The reaction selectively occurs at the acyl carbon because an acid chloride is significantly more reactive towards nucleophiles than an alkyl chloride. chegg.comumass.edu The electron-withdrawing effects of both the chlorine and oxygen atoms enhance the electrophilicity of the acyl carbon, making it the preferred site of attack. umass.edu The reaction is often carried out in glacial acetic acid with sodium acetate. muni.czacs.org The acetic acid serves as a solvent, while the sodium acetate acts as a base to neutralize the hydrochloric acid that is liberated during the reaction. umass.edu This prevents the protonation of the unreacted 2,6-dimethylaniline, which would render it non-nucleophilic and halt the reaction. quizlet.com

N-Alkylation and Schiff's Base Formation Mechanisms

N-Alkylation: The nitrogen atom of 2,6-dimethylaniline can be alkylated through various methods. One approach involves the use of alcohols as alkylating agents, catalyzed by transition metal complexes such as those containing Iridium(III) or Ruthenium(II). acs.org The mechanism for this "borrowing hydrogen" or "hydrogen autotransfer" process typically involves the catalyst first oxidizing the alcohol to an aldehyde. The amine then condenses with the aldehyde to form a Schiff base (or imine), which is subsequently reduced by the metal hydride species generated in the initial oxidation step. This catalytic cycle regenerates the catalyst and yields the N-alkylated aniline. Another method utilizes alkylating agents like trimethyl phosphate (B84403), which can dimethylate aniline under reflux conditions. youtube.com

Schiff's Base Formation: The formation of a Schiff base (or azomethine) is a characteristic reaction of primary amines like 2,6-dimethylaniline with aldehydes or ketones. iosrjournals.org The mechanism proceeds via a two-stage process: addition followed by elimination. wjpsonline.com Initially, the nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate known as a carbinolamine. iosrjournals.org This step is reversible. The carbinolamine is then dehydrated to form the imine. iosrjournals.org This elimination step is the rate-determining step and is typically catalyzed by either acid or base. wjpsonline.com The reaction conditions must be carefully controlled; while acid catalysis speeds up the dehydration, excessively high acid concentrations will protonate the amine, rendering it non-nucleophilic and inhibiting the initial addition step. wjpsonline.com The reaction with benzaldehyde, for instance, proceeds smoothly upon gentle warming to form N-benzal-2,6-diethylaniline, a homolog of the 2,6-dimethylaniline product. cdnsciencepub.com

Electrophilic Aromatic Substitution Patterns in Derivatization

The orientation of incoming electrophiles on the aromatic ring of 2,6-dimethylaniline is governed by the combined directing effects of the amino group and the two methyl groups, as well as significant steric hindrance.

Amino Group (-NH₂): The amino group is a powerful activating and ortho, para-directing group due to the resonance donation of its lone pair of electrons into the benzene (B151609) ring.

Methyl Groups (-CH₃): The two methyl groups are weakly activating and ortho, para-directing through an inductive effect.

In neutral or weakly acidic media, the strong para-directing influence of the amino group dominates. However, the two ortho positions are sterically hindered by the adjacent methyl groups, making the para position (position 4) the primary site for electrophilic attack.

In strongly acidic conditions, such as those used for nitration (H₂SO₄/HNO₃), the amino group is protonated to form the anilinium ion (-NH₃⁺). stackexchange.comlearncbse.in This ammonium (B1175870) group is strongly deactivating and a meta-director via the inductive effect. stackexchange.comlibretexts.org This change in directing influence is a critical consideration in derivatization strategies.

Derivatization Strategies and Functional Group Transformations for Research Purposes

This compound serves as a versatile starting material for a variety of derivatives used in pharmaceutical and materials science research.

Synthesis of Amides and Thioureas from this compound

Amide Synthesis: A prominent application of 2,6-dimethylaniline is in the synthesis of amides, most notably in the production of the local anesthetic Lidocaine. sandiego.edu The synthesis involves the acylation of 2,6-dimethylaniline with an acyl chloride, such as α-chloroacetyl chloride. chemistryconnected.comumass.edu The reaction is typically carried out in a solvent like glacial acetic acid. Sodium acetate is often added to the mixture to buffer the hydrochloric acid that is generated, preventing the protonation of the unreacted aniline starting material which would otherwise precipitate as an unreactive salt. sandiego.eduumass.edu The significantly greater electrophilicity of the acyl chloride carbon compared to the alkyl chloride carbon ensures that acylation occurs selectively at the amine. chemistryconnected.comumass.edu

Table 1: Reagents in a Typical Amide Synthesis from 2,6-Dimethylaniline
ReagentRole in SynthesisReference
2,6-DimethylanilineNucleophile/Starting Material chemistryconnected.comumass.edu
α-Chloroacetyl chlorideAcylating Agent/Electrophile chemistryconnected.comumass.edu
Glacial Acetic AcidSolvent sandiego.educhemistryconnected.com
Sodium AcetateBuffer (neutralizes generated HCl) sandiego.eduumass.edu

Thiourea Synthesis: Thioureas are synthesized from 2,6-dimethylaniline by reacting it with an appropriate isothiocyanate. mdpi.com In this reaction, the nucleophilic amine attacks the electrophilic carbon of the isothiocyanate group (-N=C=S). The reaction is generally high-yielding and can be performed at room temperature in a solvent like dichloromethane. mdpi.com This method allows for the creation of a diverse library of substituted thioureas by varying the substituent on the isothiocyanate reactant. mdpi.com

Nitration and Halogenation of Aromatic Ring Systems

The substitution pattern for nitration and halogenation is highly dependent on the reaction conditions, particularly the acidity of the medium. cdnsciencepub.com

Nitration: Direct nitration of anilines often requires protecting the amino group, for instance by acylation, to prevent oxidation and to control the directing effects. However, studies on the nitration of derivatives of 2,6-dimethylaniline show that the reaction medium's acidity dictates the product. When N-(2,6-diethylphenyl)toluenesulphonamide, a derivative of the homologous 2,6-diethylaniline, is nitrated in the presence of nitrous acid, the 4-nitro product is formed in excellent yield. cdnsciencepub.com In contrast, nitration in strong sulfuric acid leads to the 3-nitro derivative. cdnsciencepub.com This shift is attributed to the protonation of the amino group in strong acid, which changes its directing effect from ortho, para to meta. cdnsciencepub.comstackexchange.com

Halogenation: The halogenation of 2,6-dimethylaniline also shows a strong dependence on reaction conditions.

Bromination: When 2,6-dimethylaniline is brominated in glacial acetic acid, the reaction yields 4-bromo-2,6-dimethylaniline. prepchem.com However, performing the bromination in a strongly acidic medium results in the formation of 3-bromo-2,6-dimethylaniline. prepchem.com

Chlorination: The direct chlorination of 2,6-dimethylaniline in glacial acetic acid has been reported to give poor yields of 4-chloro-2,6-dimethylaniline. google.com A more effective process involves suspending this compound in a solvent mixture and passing chlorine gas through it, which improves the yield of the 4-chloro product. google.com

Table 2: Halogenation and Nitration Products of 2,6-Dimethylaniline Under Various Conditions
ReactionConditionsMajor ProductReference
BrominationGlacial Acetic Acid4-Bromo-2,6-dimethylaniline prepchem.com
BrominationStrongly Acidic Medium3-Bromo-2,6-dimethylaniline prepchem.com
ChlorinationHCl (sat.), Cl₂ gas, 10-15°C4-Chloro-2,6-dimethylaniline google.com
Nitration (of derivative)Sulfuric Acid3-Nitro derivative cdnsciencepub.com

Formation of Isocyanates and Other Industrial Intermediates

2,6-Dimethylaniline is a precursor for industrially significant compounds, including isocyanates, which are key monomers for polyurethane production. researchgate.net The primary industrial route for isocyanate synthesis is the phosgene (B1210022) process. acs.orgnih.gov This can be done via two main liquid-phase methods:

Salt Phosgenation: The amine is first converted to its hydrochloride salt, which then reacts with phosgene. nih.gov This method can be performed under mild conditions but may have longer reaction times. nih.gov

Direct Phosgenation: The amine reacts directly with phosgene, a method suitable for less reactive amines. acs.orgnih.gov

Due to the high toxicity of phosgene, non-phosgene routes are an area of active research. researchgate.net These methods typically involve two steps: the synthesis of a carbamate (B1207046) from the amine (e.g., through oxidative carbonylation with carbon monoxide), followed by the thermal decomposition of the carbamate to yield the isocyanate. acs.orgnih.gov

Analytical Chemistry Research on 2,6 Dimethylaniline Hydrochloride

Advanced Chromatographic Separation and Detection Methodologies

Chromatographic techniques are central to the analysis of 2,6-dimethylaniline (B139824) hydrochloride, offering high separation efficiency and compatibility with various sensitive detectors. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

HPLC stands out for its versatility in analyzing 2,6-dimethylaniline hydrochloride. The choice of detector is critical and is often dictated by the required sensitivity and the matrix of the sample.

High-performance liquid chromatography with ultraviolet (HPLC-UV) detection is a widely used method for the quantitative analysis of 2,6-dimethylaniline. A study details a reversed-phase HPLC method using a C18 Hypersil BDS column with a mobile phase of Briton-Robinson buffer (pH 7), methanol (B129727), and acetonitrile (B52724) (40:45:15 v/v/v) at a flow rate of 1.2 mL/min. researchgate.net Detection is performed at 225 nm. researchgate.net Another method utilizes an isocratic on-line liquid chromatographic preconcentration system with UV absorbance detection at 230 nm, achieving a detection limit of 0.4 µg/L for 2,6-dimethylaniline in tap water. who.int Furthermore, a stability-indicating HPLC method with diode array detection (DAD) has been developed for the simultaneous estimation of diclofenac (B195802) sodium and lidocaine (B1675312) hydrochloride in the presence of impurities, including 2,6-dimethylaniline, which eluted at a retention time of 3.51 minutes. researchgate.net

A novel dispersive liquid-liquid microextraction (DLLME) method coupled with HPLC-UV has been developed for the determination of 2,6-dimethylaniline in lidocaine hydrochloride injections. nih.gov This method demonstrates good linearity in the range of 1-100 μg/L with a limit of detection (LOD) of 0.33 μg/L. nih.gov The enrichment factor reached approximately 63, and the method showed high precision and recovery. nih.gov

Table 1: HPLC-UV Method Parameters for 2,6-Dimethylaniline Analysis

ParameterMethod 1Method 2Method 3
Column C18 Hypersil BDS researchgate.netNot specifiedNot specified
Mobile Phase Briton-Robinson buffer (pH 7)-methanol-acetonitrile (40:45:15 v/v/v) researchgate.netNot specifiedn-Octanol and Hexafluoroisopropanol (HFIP) nih.gov
Flow Rate 1.2 mL/min researchgate.netNot specifiedNot specified
Detection Wavelength 225 nm researchgate.net230 nm who.intNot specified
Limit of Detection Not specified0.4 µg/L who.int0.33 µg/L nih.gov
Application Determination of lidocaine, prilocaine (B1678100) and their impurities researchgate.netDetermination in tap water who.intDetermination in lidocaine hydrochloride injection nih.gov

For the determination of trace impurities, HPLC coupled with amperometric detection (HPLC-ED) offers enhanced sensitivity. A specific and sensitive amperometric method has been developed for the accurate determination of 2,6-dimethylaniline (2,6-DMA) and o-toluidine (B26562) in various pharmaceutical preparations. nih.govresearchgate.net The analysis is performed at a glassy carbon electrode at a potential of +0.85 V. nih.govresearchgate.net This method boasts a low limit of detection of 0.8 ng/mL and a limit of quantitation of 1.5 ng/mL for both 2,6-DMA and o-toluidine. nih.govresearchgate.net The high sensitivity of this method allows for the determination of impurity concentrations that are as low as 1/120,000 of the main substance, making it suitable for routine quality control investigations. nih.gov

Table 2: HPLC-ED Method for Trace Analysis of 2,6-Dimethylaniline

ParameterValue
Electrode Glassy Carbon Electrode nih.govresearchgate.net
Potential +0.85 V nih.govresearchgate.net
Limit of Detection (LOD) 0.8 ng/mL nih.govresearchgate.net
Limit of Quantitation (LOQ) 1.5 ng/mL nih.govresearchgate.net
Application Determination of 2,6-DMA and o-toluidine impurities in pharmaceutical preparations nih.govresearchgate.net

The coupling of HPLC with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides unparalleled selectivity and sensitivity for the analysis of 2,6-dimethylaniline. A robust LC-MS/MS method has been developed and validated for the determination of lidocaine and its metabolite, 2,6-dimethylaniline, in serum. researchgate.net Sensitive LC-MS/MS methods have also been established to measure lidocaine and 2,6-DMA in minipig plasma, tissue biopsies, and dermal tapes, achieving lower quantitation limits of 25 pg/mL in plasma for lidocaine and 200 pg/mL for 2,6-DMA in plasma and skin tissue homogenates after derivatization. nih.gov

An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was validated for the simultaneous determination of lidocaine and its metabolites in plasma, with chromatographic separation achieved on an Acquity UPLC BEH C18 column. researchgate.net For the analysis of xylazine (B1663881) and its metabolite 2,6-dimethylaniline in pork, an LC-MS/MS method was developed with limits of detection of 0.10 μg/kg for xylazine and 0.30 μg/kg for 2,6-dimethylaniline.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC/MS)

Gas chromatography-mass spectrometry (GC/MS) is another powerful technique for the analysis of 2,6-dimethylaniline. nih.gov It is particularly useful for the analysis of volatile and semi-volatile compounds. A GC/MS method has been described for the determination of combined residues of the fungicide metalaxyl (B1676325) and its metabolites containing the 2,6-dimethylaniline moiety in urine, with a detection limit of 0.025 µg/g. researchgate.net

For the analysis of 2,6-DMA in milk, a method using solid-phase microextraction with GC-MS was optimized. nih.gov Using 2,6-DMA-d9 for isotope ratio quantitation, the method detection limit was 0.20 ppb at a concentration of 5 ppb. nih.gov A comparison of GC/MS and LC/MS-MS for trace analysis of anilines in groundwater showed that while both methods have their advantages, LC/MS-MS can offer better separation of some co-eluting isomers. d-nb.inforesearchgate.net

Solid Phase Microextraction (SPME) Applications in Sample Preparation

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that is often used in conjunction with GC/MS for the analysis of 2,6-dimethylaniline. nih.govcapes.gov.br This technique has been optimized for the analysis of 2,6-DMA in milk, demonstrating its effectiveness in extracting the analyte from complex matrices. nih.govcapes.gov.br The use of SPME simplifies sample preparation and can improve the sensitivity of the subsequent analysis. nih.gov

Capillary Electrophoresis for Compound Resolution

Capillary electrophoresis (CE) represents a family of high-resolution separation techniques that utilize a narrow-bore fused-silica capillary and an applied electric field to separate charged molecules. Its variants, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), are powerful tools for analyzing complex mixtures, including aromatic amines like 2,6-dimethylaniline.

In the analysis of aromatic amines, CZE is particularly effective. Under acidic conditions (pH ≤ 2.0), the amino group of this compound becomes protonated, conferring a positive charge on the molecule. This allows it to migrate under the influence of the electric field. Research on similar aromatic amines has demonstrated successful separation using a low-pH buffer system, such as 40 mmol/L sodium dihydrogen phosphate (B84403) (NaH2PO4) at a pH of 1.7. nih.gov In such a system, the electroosmotic flow (EOF) is significantly suppressed, and the separation is primarily driven by the electrophoretic mobility of the protonated analytes. nih.gov The migration order is influenced by the pKb of the amines and their charge-to-size ratio. nih.gov

For neutral or more complex mixtures, MEKC is a suitable alternative. This technique introduces a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), into the buffer at a concentration above its critical micelle concentration. nih.gov This creates a pseudo-stationary phase of micelles, allowing for the separation of analytes based on their differential partitioning between the aqueous buffer and the hydrophobic interior of the micelles. nih.gov This extends the applicability of CE to neutral molecules and allows for the simultaneous analysis of both charged and neutral species. Detection for these CE methods can be accomplished using UV detectors or by coupling the system to a mass spectrometer for enhanced sensitivity and specificity.

Spectroscopic Characterization Techniques and Research Applications

Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound.

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Derivative Methods

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound. For 2,6-dimethylaniline, the UV spectrum is characterized by absorption maxima that are influenced by the solvent. In a nonpolar solvent like isooctane, 2,6-dimethylaniline exhibits two main absorption peaks at approximately 233 nm and 284 nm. These absorptions are attributed to π → π* electronic transitions within the benzene (B151609) ring. The hydrochloride form is readily soluble in polar solvents. In chromatographic applications, UV detection is commonly set at wavelengths such as 225 nm or 230 nm for quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H NMR and ¹³C NMR are used to characterize this compound.

¹H NMR: The proton NMR spectrum provides information about the number and environment of hydrogen atoms. For 2,6-dimethylaniline, the spectrum typically shows a singlet for the two equivalent methyl groups, signals for the aromatic protons on the benzene ring, and a signal for the amine protons. The integration of these signals confirms the number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. For 2,6-dimethylaniline (base form in CDCl₃), characteristic chemical shifts are observed that correspond to the different carbon atoms in the structure. nih.gov

Below is a table of typical ¹³C NMR chemical shifts for 2,6-dimethylaniline.

Carbon Atom Chemical Shift (ppm)
C1 (C-NH₂)117.90
C2/C6 (C-CH₃)121.55
C3/C5128.20
C4Not specified
Methyl (CH₃)17.44

Data obtained in CDCl₃ solvent for the free base form. nih.gov

These NMR data are crucial for confirming the identity and purity of this compound in research and quality control settings.

Infrared (IR) Spectrometry for Functional Group Analysis

Infrared (IR) spectrometry is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound provides clear evidence of its key structural features.

The spectrum will show characteristic absorption bands corresponding to:

N-H stretching: In the hydrochloride salt, the amine group is protonated to form an ammonium (B1175870) salt (-NH₃⁺), which typically shows broad absorption bands in the region of 2800-3200 cm⁻¹. For the free base, sharp N-H stretching vibrations appear in the 3300-3500 cm⁻¹ range.

C-H stretching: Aromatic C-H stretches are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations are visible in the 1450-1600 cm⁻¹ region. A notable peak for 2,6-dimethylaniline has been identified at approximately 1619 cm⁻¹, corresponding to C=C stretching within the aromatic ring. chegg.com

N-H bending: These vibrations for the primary amine group are typically found around 1600 cm⁻¹.

The analysis of these bands allows for the confirmation of the aromatic amine structure. nih.govnist.gov

Electrochemical and Other Advanced Analytical Approaches

Voltammetric Methods for Oxidation and Adsorption Studies

Voltammetric techniques, which measure the current response of a substance to a varying applied potential, are highly sensitive methods for studying the electrochemical behavior of compounds like 2,6-dimethylaniline. These methods can be used to investigate its oxidation mechanisms and for quantitative trace analysis.

Research has demonstrated the use of high-performance liquid chromatography (HPLC) coupled with amperometric detection—a form of voltammetry—for the sensitive determination of 2,6-dimethylaniline as an impurity in pharmaceutical preparations. In these studies, a glassy carbon electrode is typically used as the working electrode. The analysis is based on the electrochemical oxidation of the aniline (B41778) functional group.

A specific method established an oxidation potential of +0.85 V (versus a reference electrode) at a glassy carbon electrode for the detection of 2,6-dimethylaniline. This approach provides excellent sensitivity and specificity. The key analytical parameters from such a study are summarized below.

Parameter Value
Working ElectrodeGlassy Carbon
Detection Potential+0.85 V

This method demonstrates the utility of voltammetry not only for understanding the redox properties of 2,6-dimethylaniline but also for its practical application in quality control, where detecting trace levels of impurities is critical.

Potentiometric Sensor Development for Detection

The development of potentiometric sensors, specifically ion-selective electrodes (ISEs), presents a promising analytical approach for the detection of this compound. These sensors are valued for their simplicity, low cost, rapid response, and wide linear range, making them suitable for various applications, including quality control in pharmaceutical manufacturing and environmental monitoring. The structural similarity of 2,6-dimethylaniline to compounds like lidocaine, for which potentiometric sensors have been successfully developed, provides a strong basis for creating similar sensor systems. nih.govresearchgate.net

Research in this area focuses on the fabrication of sensitive and selective electrodes capable of recognizing and quantifying the 2,6-dimethylanilinium (B14323929) cation. The fundamental principle of these sensors lies in the use of a membrane that selectively interacts with the target ion, generating a potential difference that is proportional to the ion's concentration in the sample. This potential is measured against a stable reference electrode, and the resulting value is used to determine the analyte concentration.

The core components of a potentiometric sensor for this compound would typically include a poly(vinyl chloride) (PVC) matrix, a plasticizer, and an ion-pairing agent. The ion-pairing agent is crucial as it forms a stable complex with the 2,6-dimethylanilinium ion within the PVC membrane. Common ion-pairing agents that could be employed include sodium tetraphenylborate (B1193919) (NaTPB) and phosphomolybdic acid (PMA), which have demonstrated effectiveness in sensors for other organic amine hydrochlorides. nih.govnih.gov

The performance of such a sensor is evaluated based on several key parameters, including the slope of the Nernstian response, the linear concentration range, the limit of detection (LOD), the operational pH range, response time, and selectivity over potential interfering species.

While specific studies on potentiometric sensors exclusively for this compound are not extensively documented, the development of such sensors for the closely related compound, lidocaine hydrochloride, offers significant insights. nih.govresearchgate.net 2,6-Dimethylaniline is a known impurity and degradation product of lidocaine. Therefore, the methodologies and materials used for lidocaine sensors are directly applicable to the design of a sensor for this compound.

For instance, research on lidocaine hydrochloride has shown the successful use of both modified carbon paste and screen-printed electrodes. nih.govresearchgate.netnih.gov These studies have reported Nernstian responses with slopes around 58 mV per decade change in concentration, indicating a sensitive and predictable electrode response. nih.govresearchgate.net The concentration ranges for these sensors typically span from micromolar to millimolar levels, with detection limits reaching as low as 1x10⁻⁷ mol L⁻¹. nih.govresearchgate.net

The operational pH range is a critical factor, and for amine hydrochlorides, a slightly acidic to neutral pH is generally optimal to ensure the analyte is in its protonated, cationic form. For lidocaine hydrochloride sensors, a usable pH range of 2.0 to 8.0 has been reported. nih.govresearchgate.net

The selectivity of the sensor is paramount, ensuring that the electrode responds primarily to the target analyte in the presence of other ions. Selectivity is determined by comparing the sensor's response to the primary ion versus its response to potential interfering ions. For a this compound sensor, potential interferents would include inorganic cations and other organic amines.

The following data tables summarize the expected performance characteristics of a hypothetical potentiometric sensor for this compound, based on findings from analogous systems like lidocaine hydrochloride sensors.

Table 1: Composition and Performance Characteristics of a Hypothetical this compound Ion-Selective Electrode

Parameter Characteristic
Electrode Type PVC Membrane Electrode
Ion-Pairing Agent Sodium Tetraphenylborate (TPB)
Plasticizer o-Nitrophenyloctyl ether (o-NPOE)
Nernstian Slope ~57 mV/decade
Linear Concentration Range 1.0 x 10⁻⁶ M - 1.0 x 10⁻² M
Limit of Detection 6.0 x 10⁻⁷ M
Operational pH Range 2.0 - 7.5
Response Time < 10 seconds
Lifetime ~ 4 months

Table 2: Selectivity Coefficients of the Hypothetical this compound Sensor

Interfering Ion Selectivity Coefficient (KpotA,B)
Na⁺1.5 x 10⁻³
K⁺2.3 x 10⁻³
Ca²⁺8.1 x 10⁻⁴
Mg²⁺6.5 x 10⁻⁴
Aniline5.2 x 10⁻²
o-Toluidine7.8 x 10⁻²
Lidocaine1.2 x 10⁻¹

These tables illustrate the anticipated high performance of a potentiometric sensor for this compound. The low selectivity coefficients for common inorganic and organic ions suggest that the sensor would be highly selective for the target analyte. The rapid response time and wide linear range would make it a valuable tool for real-time analysis in various settings. Further research would be necessary to optimize the membrane composition and validate the sensor's performance for specific applications.

Applications in Specialized Chemical Synthesis and Materials Science Research

Role as a Key Precursor in Complex Organic Synthesis

The utility of 2,6-dimethylaniline (B139824) hydrochloride extends across various domains of organic synthesis, where it functions as a fundamental starting material for the construction of intricate molecular architectures.

A significant application of 2,6-dimethylaniline hydrochloride lies in its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). impurity.com It is notably used in the production of local anesthetics. nih.gov For instance, it is a crucial precursor in the manufacturing of Lidocaine (B1675312), a widely used local anesthetic. nih.gov The synthesis involves the reaction of 2,6-dimethylaniline with an appropriate reagent to form the amide linkage characteristic of this class of drugs. Furthermore, it is identified as an impurity of Ropivacaine (B1680718), another local anesthetic, designated as Ropivacaine EP Impurity H. impurity.com

The synthesis of such APIs often involves multi-step processes where this compound is introduced to build the core structure of the final drug molecule. chemicalbook.com The purity and quality of this intermediate are paramount to ensure the safety and efficacy of the resulting pharmaceutical product.

Table 1: Examples of APIs Synthesized Using 2,6-Dimethylaniline Precursors

API NameTherapeutic ClassRole of 2,6-Dimethylaniline
LidocaineLocal AnestheticKey building block for the aromatic amine portion of the molecule. nih.gov
RopivacaineLocal Anesthetic2,6-Dimethylaniline is a known impurity and related compound. impurity.comlgcstandards.com

Beyond its established role in anesthetic synthesis, 2,6-dimethylaniline serves as a versatile building block for a broader range of biologically active compounds. carlroth.comcarlroth.com Its structural motif is found in various pharmacologically relevant molecules. Research has shown that derivatives of 2,6-dimethylaniline exhibit diverse biological activities, underscoring its importance in medicinal chemistry for the development of new therapeutic agents.

Integration into Materials Science Research and Development

The applications of this compound are not limited to the pharmaceutical industry. Its unique chemical properties make it a valuable monomer and precursor in the field of materials science.

In the realm of polymer chemistry, this compound is utilized in the synthesis of specialized polymers. For example, it can be used in the preparation of 2,6-dimethylphenyl isocyanate through a process called phosgenation. sigmaaldrich.com This isocyanate is a monomer that can be polymerized to form polyurethanes with specific properties. The resulting polymers may possess enhanced thermal stability and mechanical strength due to the rigid, substituted aromatic structure incorporated from the 2,6-dimethylaniline precursor.

Historically and in contemporary research, aniline (B41778) derivatives are fundamental to the synthesis of dyes and pigments. nih.gov 2,6-Dimethylaniline is a precursor in the production of certain azo dyes. who.int The diazotization of the amino group followed by coupling with various aromatic compounds leads to the formation of chromophores responsible for color. While the primary focus of modern applications has shifted, its foundational role in dye chemistry continues to be relevant in research contexts for developing new colorants with specific properties. For example, Methylene Blue, a well-known dye and medication, contains a phenothiazine (B1677639) structure which can be conceptually related to aniline-based chemistry. wikipedia.org

Toxicological and Biological Research Investigations

Molecular and Cellular Mechanisms of Toxicity

The toxicological profile of 2,6-dimethylaniline (B139824) (2,6-DMA) is a subject of ongoing research, with a particular focus on its genotoxic and carcinogenic potential. Investigations into its molecular and cellular mechanisms of toxicity have revealed a complex interplay of metabolic activation, DNA damage, and oxidative stress.

Genotoxicity Studies and DNA Damage Pathways

2,6-Dimethylaniline has been shown to induce genetic damage through various pathways, including the induction of chromosomal alterations and direct DNA strand breaks. These effects are often linked to its metabolic activation into reactive intermediates.

Studies have demonstrated that 2,6-xylidine, another name for 2,6-dimethylaniline, can induce both sister chromatid exchanges (SCEs) and chromosomal aberrations in Chinese hamster ovary (CHO) cells in vitro. ca.govnih.govnih.gov The induction of these cytogenetic damages points to the clastogenic potential of the compound, suggesting it can cause structural changes in chromosomes.

Research using the Comet assay has shown that metabolites of 2,6-DMA, specifically N-OH-2,6-DMA and 2,6-DMAP, can induce DNA strand breaks in a dose-dependent manner in AS52 cells. nih.govresearchgate.net This indicates that the compound or its metabolic byproducts can directly damage the DNA backbone. However, one study found no evidence of unscheduled DNA synthesis (UDS) in mouse liver cells in an in vivo-in vitro test system, suggesting that the repair mechanisms triggered by certain types of DNA damage might not be strongly activated by 2,6-DMA in all cell types. ca.gov DNA double-strand breaks (DSBs) are particularly toxic lesions that can arise from both external agents and internal cellular processes. nih.gov Eukaryotic cells have several recombination-based mechanisms to repair these breaks, including single-strand annealing, gene conversion, and break-induced replication. nih.gov

Investigations into the mutagenicity of 2,6-DMA and its derivatives have been conducted in various mammalian cell lines. nih.gov In AS52 cells, which harbor the bacterial guanine-hypoxanthine phosphoribosyltransferase (gpt) gene, exposure to metabolites of 2,6-DMA led to mutations. nih.govresearchgate.net The characterization of these mutations in the gpt gene revealed a predominance of G:C to A:T and A:T to G:C transitions. nih.govresearchgate.net Studies have also utilized Chinese hamster ovary (CHO) cell lines engineered to express specific metabolic enzymes, such as mouse cytochrome P4501A2 (CYP1A2) and human N-acetyltransferase (NAT2), to assess the mutagenicity of 2,6-DMA. nih.govresearchgate.net These cellular models are crucial for understanding the genetic changes that can lead to cancer and for identifying the specific enzymes involved in the bioactivation of carcinogens.

Role of Reactive Oxygen Species (ROS) in Cellular Perturbations

A significant finding in the study of 2,6-DMA toxicity is the role of reactive oxygen species (ROS). nih.gov The generation of ROS, such as superoxide (B77818) anion radicals, hydroxyl radicals, and hydrogen peroxide, can lead to oxidative stress, a condition where there is an imbalance between the production of oxidants and the cell's antioxidant capacity. mdpi.com

Treatment of AS52 cells with hydroxylated derivatives of 2,6-DMA resulted in the intracellular production of ROS, which persisted for at least 24 hours after the removal of the compounds. nih.govnih.gov This sustained ROS production suggests a mechanism of toxicity that goes beyond direct DNA adduction and involves ongoing oxidative damage to cellular components like DNA, proteins, and lipids. mdpi.com The principal mechanism of genotoxicity for 2,6-DMA is now thought to be the redox cycling of its phenolic metabolites, which generates ROS, rather than the formation of covalent DNA adducts. nih.govmdpi.comnih.gov This is supported by the observation that 2,6-DMA is a poor substrate for the enzymes typically involved in forming DNA adducts via N-hydroxylation and O-acetylation. mdpi.com The neurotoxin 6-hydroxydopamine (6-OHDA) is known to cause cell damage through the accumulation of intracellular ROS. frontiersin.org

Hemoglobin Adduct Formation and Biomarker Research

The formation of adducts with proteins, particularly hemoglobin (Hb), is a valuable tool for biomonitoring human exposure to carcinogens. rsc.org Hemoglobin adducts of 2,6-DMA have been identified as validated biomarkers of exposure to this compound. nih.gov

Epidemiological studies have shown a significant association between elevated levels of 2,6-DMA hemoglobin adducts and an increased risk of bladder cancer, particularly in non-smokers. nih.govnih.gov This strongly implicates arylamines like 2,6-DMA as potential causal agents in human bladder cancer. nih.govnih.gov The measurement of these adducts provides a more accurate assessment of the biologically effective dose of a carcinogen than simply measuring external exposure levels. The yield of adduct formation depends on the concentration and persistence of the reactive electrophile within red blood cells and its chemical reactivity towards nucleophilic sites in the hemoglobin molecule. rsc.org

Data Tables

Table 1: Genotoxicity of 2,6-Dimethylaniline and its Metabolites

AssayCell LineCompoundResultReference
Sister Chromatid ExchangeCHO2,6-XylidinePositive ca.gov
Chromosomal AberrationsCHO2,6-XylidinePositive ca.gov
DNA Strand Breaks (Comet Assay)AS52N-OH-2,6-DMAPositive nih.gov
DNA Strand Breaks (Comet Assay)AS522,6-DMAPPositive nih.gov
Unscheduled DNA SynthesisMouse Liver Cells2,6-XylidineNegative ca.gov
Gene Mutation (gpt)AS52N-OH-2,6-DMAPositive nih.gov
Gene Mutation (gpt)AS522,6-DMAPPositive nih.gov

Table 2: Role of ROS in 2,6-Dimethylaniline Toxicity

Cell LineCompoundObservationReference
AS52N-OH-2,6-DMAIntracellular ROS production nih.gov
AS522,6-DMAPIntracellular ROS production nih.gov
CHO2,6-DMAGenotoxicity linked to ROS from phenolic metabolites nih.gov

Table 3: Hemoglobin Adducts as Biomarkers for 2,6-Dimethylaniline Exposure

Study PopulationBiomarkerAssociated Health OutcomeReference
Lifelong nonsmokers2,6-DMA hemoglobin adductsIncreased bladder cancer risk nih.gov

Carcinogenesis Research and Mechanistic Insights

In Vivo Carcinogenicity Studies in Animal Models

Carcinogenicity studies of 2,6-Dimethylaniline (also known as 2,6-xylidine) have been conducted in animal models, primarily in rats, to assess its potential to cause cancer. The National Toxicology Program (NTP) conducted a study where Charles River CD rats were administered 2,6-xylidine in their diet. who.intnih.gov The study involved both male and female rats and observed the development of tumors over a prolonged period. who.int

The results of these studies indicated that 2,6-Dimethylaniline is a carcinogen in rats. who.intnih.gov The compound was found to induce various types of tumors, with a notable incidence in the nasal cavity. who.intca.gov Additionally, an increased incidence of subcutaneous fibromas and fibrosarcomas was observed in both male and female rats, which may have been related to the chemical treatment. ca.gov The International Agency for Research on Cancer (IARC) has classified 2,6-Dimethylaniline as a possible human carcinogen (Group 2B) based on sufficient evidence in experimental animals. nih.govhmdb.ca

Table 1: Summary of In Vivo Carcinogenicity Findings for 2,6-Dimethylaniline in Rats

Species/StrainRoute of AdministrationKey FindingsReference
Charles River CD RatsDietInduction of adenomas, carcinomas, and sarcomas in the nasal cavity; subcutaneous fibromas and fibrosarcomas. who.int
F344 RatsDiet (following initiation with a known carcinogen)Tumor-promoting effect on the olfactory mucosa in the nasal cavity. nih.gov

Analysis of Tumorigenic Responses in Specific Tissues (e.g., Nasal Cavity)

A significant finding in the carcinogenicity studies of 2,6-Dimethylaniline is the specific targeting of the nasal cavity for tumor development in rats. who.intca.govnih.gov The types of tumors observed in the nasal cavity were diverse and included adenomas, carcinomas, and even rare malignant tumors like rhabdomyosarcomas. who.intca.gov Mixed malignant tumors with features of both adenocarcinomas and rhabdomyosarcomas were also reported. ca.gov

In a two-stage nasal carcinogenesis model using F344 rats, 2,6-Dimethylaniline demonstrated a tumor-promoting effect on the olfactory mucosa when administered after an initiating carcinogen. nih.gov This suggests that the compound can enhance the development of tumors in the nasal cavity that have been initiated by other carcinogenic agents. The lesions were exclusively observed in the olfactory mucosa. nih.gov

The consistent and specific tumorigenic response in the nasal cavity of rats has made it a primary focus of research into the carcinogenic mechanisms of 2,6-Dimethylaniline. ca.gov

Mechanisms of Bioactivation in Extrahepatic Tissues

The carcinogenicity of 2,6-Dimethylaniline, particularly in extrahepatic tissues like the nasal cavity, is linked to its metabolic bioactivation into reactive intermediates. While the liver is the primary site of metabolism for many foreign compounds, the specific targeting of the nasal cavity suggests that local bioactivation is a critical step in its carcinogenic process.

Research indicates that the oxidation of the amino group of 2,6-Dimethylaniline leads to the formation of reactive metabolites. nih.gov One such metabolite is N-(2,6-dimethylphenyl)hydroxylamine (DMHA). nih.gov The formation of hemoglobin adducts of 2,6-Dimethylaniline in both humans and rats is considered evidence of the systemic circulation of N-hydroxy metabolites. who.intnih.gov These reactive intermediates can covalently bind to cellular macromolecules like DNA, leading to mutations and initiating the carcinogenic process. who.int

Metabolic Pathways and Pharmacokinetic Research Aspects

Hepatic Metabolism and Conjugation Pathways

The liver is a primary site for the metabolism of 2,6-Dimethylaniline. The metabolic processes in the liver involve both oxidation and conjugation reactions. The primary oxidative pathway is hydroxylation, which is followed by conjugation to facilitate excretion.

Studies using human liver microsomes have identified specific cytochrome P450 (CYP) enzymes involved in the metabolism of 2,6-Dimethylaniline. nih.gov CYP2E1 and CYP2A6 have been identified as the major P450 enzymes responsible for the production of the major metabolite, 4-amino-3,5-dimethylphenol (B131400) (DMAP). nih.gov CYP2A6 is also primarily responsible for the N-hydroxylation of 2,6-Dimethylaniline to form the reactive metabolite DMHA. nih.gov

The involvement of different CYP enzymes with varying levels of activity among individuals could contribute to interindividual differences in the metabolism and potential toxicity of 2,6-Dimethylaniline. nih.gov

Identification of Metabolic Products (e.g., Hydroxylated Derivatives)

Several metabolic products of 2,6-Dimethylaniline have been identified in various species, including rats, dogs, and humans. who.intnih.gov The major metabolite resulting from hepatic metabolism is 4-hydroxy-2,6-dimethylaniline, also known as 4-amino-3,5-dimethylphenol (DMAP). nih.gov Another identified metabolic product is 3-methyl-2-aminobenzoic acid.

As mentioned previously, the N-hydroxylation of 2,6-Dimethylaniline produces N-(2,6-dimethylphenyl)hydroxylamine (DMHA), a key reactive metabolite. nih.gov Interestingly, it has been shown that native P450 2E1 and human liver microsomes can catalyze the rearrangement of DMHA to the more stable metabolite DMAP. nih.gov

The identification of these metabolites is crucial for understanding the detoxification pathways as well as the bioactivation mechanisms that lead to the toxic and carcinogenic effects of 2,6-Dimethylaniline.

Table 2: Identified Metabolic Products of 2,6-Dimethylaniline

MetaboliteChemical NameMetabolic PathwayReference
4-Hydroxy-2,6-dimethylaniline4-Amino-3,5-dimethylphenol (DMAP)Hydroxylation nih.gov
3-Methyl-2-aminobenzoic acidOxidation
N-(2,6-dimethylphenyl)hydroxylamineN-hydroxylation nih.gov

Detection as a Metabolite of Related Pharmaceutical Compounds

The formation of 2,6-dimethylaniline in the body is a result of the metabolic breakdown of several widely used pharmaceutical agents. Extensive research has been conducted to identify and quantify this metabolite in various biological samples, providing crucial insights into the pharmacokinetics and biotransformation pathways of the parent compounds.

Lidocaine (B1675312)

Lidocaine, a commonly used local anesthetic and antiarrhythmic drug, is extensively metabolized in the liver, with 2,6-dimethylaniline (also known as 2,6-xylidine) being a principal metabolite. nih.govhmdb.cawho.int The metabolic pathway primarily involves sequential N-deethylation of lidocaine to monoethylglycinexylidide (B1676722) (MEGX) and then to glycinexylidide (B194664) (GX), followed by hydrolysis to form 2,6-dimethylaniline. hmdb.ca The cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4, are the major enzymes involved in the initial de-ethylation steps. hmdb.ca

The presence of 2,6-dimethylaniline in various biological fluids following lidocaine administration has been well-documented. Studies have detected 2,6-dimethylaniline in urine, plasma, and even breast milk. who.intnih.govnih.gov For instance, research has shown that after lidocaine administration, levels of 2,6-dimethylaniline-hemoglobin adducts in human subjects significantly increase, indicating the formation of its reactive precursor, N-hydroxy-2,6-dimethylaniline. nih.gov

One study focused on the analysis of 2,6-dimethylaniline in bovine and human milk after lidocaine administration. Using gas chromatography-mass spectrometry (GC-MS), researchers detected 2,6-dimethylaniline at concentrations ranging from 14.5 to 66.0 parts per billion (ppb) in bovine milk and at 1.6 ppb in a human milk sample. nih.gov Another study developed sensitive LC-MS/MS methods to measure lidocaine and its metabolite 2,6-dimethylaniline in minipig plasma, skin, and dermal tapes for transdermal studies. nih.gov

Table 1: Detection of 2,6-Dimethylaniline as a Metabolite of Lidocaine
Parent CompoundBiological MatrixDetection MethodObserved ConcentrationReference
LidocaineHuman Blood (Hemoglobin Adducts)Gas Chromatography-Mass Spectrometry (GC-MS)93 to 636 ng/g hemoglobin nih.gov
LidocaineBovine MilkGas Chromatography-Mass Spectrometry (GC-MS)14.5 - 66.0 ppb nih.gov
LidocaineHuman MilkGas Chromatography-Mass Spectrometry (GC-MS)1.6 ppb nih.gov
LidocaineMinipig PlasmaLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Lower limit of quantitation: 200 pg/mL nih.gov

Etidocaine (B1208345)

Etidocaine, another amide-type local anesthetic, is also known to be metabolized to 2,6-dimethylaniline in humans. who.int Structurally similar to lidocaine, etidocaine undergoes metabolic processes that result in the formation of this shared metabolite. nih.gov Research has identified 2,6-dimethylaniline as a human urinary metabolite of etidocaine, confirming this metabolic pathway. who.int

Xylazine (B1663881)

Xylazine, a sedative, analgesic, and muscle relaxant used in veterinary medicine, is metabolized to 2,6-dimethylaniline. nih.govresearchgate.netoup.comusdoj.govumass.edu The main biotransformation pathway of xylazine is believed to involve the breakdown of the thiazine (B8601807) ring, leading to the formation of 2,6-dimethylaniline as a primary product. oup.com

Studies have been conducted to determine the concentrations of xylazine and its metabolite, 2,6-dimethylaniline, in various animal tissues and biological fluids. One such study in rats found that after a single oral administration of xylazine hydrochloride, the plasma level of 2,6-dimethylaniline remained between 0.03 to 0.04 µg/mL. nih.gov In another part of the same study, rats fed a diet containing xylazine hydrochloride showed plasma levels of 2,6-dimethylaniline at or below the detection limit of 0.02 µg/mL. nih.gov A liquid chromatography method has been described for the simultaneous determination of xylazine and 2,6-dimethylaniline in bovine and swine kidney. researchgate.net

Table 2: Detection of 2,6-Dimethylaniline as a Metabolite of Xylazine
Parent CompoundBiological MatrixDetection MethodObserved ConcentrationReference
XylazineRat Plasma (single oral dose)Not specified0.03 - 0.04 µg/mL nih.gov
XylazineRat Plasma (dietary administration)Not specified≤ 0.02 µg/mL nih.gov
XylazineBovine and Swine KidneyLiquid Chromatography (LC)25 - 100 ppb range researchgate.net

Other Pharmaceutical Compounds

Research has also pointed to other pharmaceutical agents as potential precursors to 2,6-dimethylaniline. Lidamidine hydrochloride , an antidiarrheal agent, has been identified as a compound whose degradation can lead to the formation of 2,6-dimethylaniline. ca.gov

In the context of ropivacaine (B1680718) , another local anesthetic, 2,6-dimethylaniline hydrochloride is recognized as "Ropivacaine Related Compound A," indicating it is a known impurity. nih.govresearchgate.net While ropivacaine is extensively metabolized to compounds such as 3-OH-ropivacaine and 2′,6′-pipecoloxylidide, the direct metabolic pathway to 2,6-dimethylaniline is not as clearly established as it is for lidocaine. nih.govnih.gov One study analyzing ropivacaine and its metabolites in human plasma after intravenous infusion did not detect 2,6-xylidine (2,6-dimethylaniline). nih.gov

Conversely, for mexiletine , an antiarrhythmic drug structurally similar to lidocaine, the primary metabolic pathways involve hydroxylation, leading to metabolites like hydroxymethyl-mexiletine and p-hydroxy-mexiletine. nih.govhmdb.canih.gov Current research has not established 2,6-dimethylaniline as a metabolite of mexiletine. nih.govhmdb.cawho.intnih.gov

Environmental Chemistry and Degradation Pathway Research

Advanced Oxidation Processes (AOPs) for Environmental Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These highly reactive radicals are effective in breaking down complex organic molecules into simpler, less harmful substances.

The Fenton process and its electrochemical variant, the electro-Fenton process, have been extensively studied for the degradation of 2,6-dimethylaniline (B139824) (also referred to as 2,6-DMA). researchgate.netnih.govnih.govscilit.com The classical Fenton reaction involves the use of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. publications.gc.ca The electro-Fenton process enhances this reaction by electrochemically generating the Fenton reagents, which can improve efficiency and control. scbt.com

Research has demonstrated that these processes can effectively degrade 2,6-dimethylaniline. In a study on the Fenton process, a removal efficiency of 70% for 2,6-dimethylaniline was achieved under optimal conditions of pH 2, a ferrous ion dosage of 2 mM, and a hydrogen peroxide concentration of 20 mM over a 3-hour period. researchgate.netnih.gov The electro-Fenton process has shown even greater efficacy. One study reported the complete degradation of 1 mM of 2,6-dimethylaniline within 4 hours at pH 2, with 1 mM of Fe²⁺, 20 mM of H₂O₂, and a current density of 15.89 A/m². scbt.com Further research comparing Fenton, electro-Fenton, and photoelectro-Fenton processes found that the photoelectro-Fenton process, which incorporates UVA light, exhibited the highest degradation efficiency. nih.govscilit.com In the photoelectro-Fenton process, 100% removal of 2,6-dimethylaniline was achieved in just one hour. scilit.com

The efficiency of these processes is highly dependent on several factors. The initial pH of the solution is a critical parameter, with most studies reporting an optimal pH of around 2 to 3 for the degradation of 2,6-dimethylaniline. researchgate.netscbt.comfishersci.com At a pH higher than 2, the formation of amorphous iron(III) hydroxide (B78521) (Fe(OH)₃) can occur, which reduces the availability of the catalyst. fishersci.comnih.gov The concentrations of ferrous ions and hydrogen peroxide also play a crucial role. For instance, increasing the ferrous ion concentration from 1.0 to 1.5 mM was found to enhance the degradation efficiency by promoting the generation of hydroxyl radicals. fishersci.comnih.gov Similarly, an optimal hydrogen peroxide concentration was identified as 25 mM in one electro-Fenton study. fishersci.comnih.gov

Table 1: Optimal Conditions for 2,6-Dimethylaniline Degradation by Fenton and Electro-Fenton Processes

Process Optimal pH Fe²⁺ Concentration H₂O₂ Concentration Current Density Removal Efficiency/Time Source
Fenton 2 2 mM 20 mM N/A 70% in 3 hours researchgate.netnih.gov
Electro-Fenton 2 1 mM 20 mM 15.89 A/m² 100% in 4 hours scbt.com
Electro-Fenton N/A 1.0 - 1.5 mM 25 mM 3.5 - 10.6 A/m² Significant degradation fishersci.comnih.gov
Photoelectro-Fenton 3 1 mM 1 mM 2 A 100% in 1 hour scilit.com

The degradation of 2,6-dimethylaniline through AOPs results in the formation of various intermediate products before complete mineralization to carbon dioxide, water, and inorganic ions. The identification of these intermediates is key to understanding the degradation pathway. During the Fenton and electro-Fenton treatment of 2,6-dimethylaniline, several aromatic and short-chain carboxylic acid intermediates have been identified. researchgate.netscbt.com

Aromatic intermediates indicate that the initial attack by hydroxyl radicals occurs on the benzene (B151609) ring and the amino group. nih.gov Identified aromatic by-products include 2,6-dimethylphenol (B121312), 2,6-dimethylnitrobenzene, and 2,6-dimethylbenzoquinone. researchgate.netscbt.com Further oxidation leads to the opening of the aromatic ring, resulting in the formation of short-chain organic acids. The commonly detected carboxylic acids include maleic acid, acetic acid, formic acid, and oxalic acid. researchgate.netscbt.com Oxalic acid is often considered a major end-product of the degradation of aromatic compounds before their complete mineralization. nih.gov

Table 2: Identified Degradation Intermediates of 2,6-Dimethylaniline in AOPs

Intermediate Compound Chemical Formula Type Source
2,6-Dimethylphenol C₈H₁₀O Aromatic researchgate.netscbt.com
2,6-Dimethylnitrobenzene C₈H₉NO₂ Aromatic researchgate.netscbt.com
2,6-Dimethylbenzoquinone C₈H₈O₂ Aromatic researchgate.netscbt.com
3-Hexanone C₆H₁₂O Aliphatic researchgate.net
Maleic acid C₄H₄O₄ Carboxylic Acid researchgate.netscbt.com
Acetic acid C₂H₄O₂ Carboxylic Acid researchgate.netscbt.com
Formic acid CH₂O₂ Carboxylic Acid researchgate.netscbt.com
Oxalic acid C₂H₂O₄ Carboxylic Acid researchgate.netscbt.comnih.gov
Lactic acid C₃H₆O₃ Carboxylic Acid scbt.com

Biodegradation Mechanisms in Environmental Matrices

Biodegradation is a key process that determines the ultimate fate of many organic pollutants in the environment. It relies on the metabolic activities of microorganisms, such as bacteria and fungi, to break down complex molecules.

While specific studies on the microbial degradation of 2,6-dimethylaniline hydrochloride are limited, research on similar substituted anilines provides valuable insights. Microbial metabolism is recognized as the primary mechanism for the degradation of chloroacetamide herbicides in soil, which often lead to the formation of aniline (B41778) derivatives like 2,6-dimethylaniline. nih.gov

For instance, the degradation of the structurally similar compound 2-methyl-6-ethylaniline has been studied in Sphingobium sp. strain MEA3-1. nih.gov This bacterium is capable of using various alkyl-substituted anilines as a sole source of carbon and energy. The proposed metabolic pathway for 2-methyl-6-ethylaniline involves oxidation by a P450 monooxygenase system to form 4-hydroxy-2-methyl-6-ethylaniline, which is then deaminated to 2-methyl-6-ethyl-benzoquinone or 2-methyl-6-ethyl-hydroquinone. nih.gov A similar pathway involving hydroxylation and subsequent ring cleavage is plausible for 2,6-dimethylaniline. In cultured mammalian cells, 2,6-dimethylaniline has been shown to be transformed into 4-hydroxy-2,6-dimethylaniline by a P450 monooxygenase system. nih.gov

The efficiency of microbial degradation of organic compounds in the environment is influenced by a variety of physicochemical and biological factors. For substituted anilines, these factors can significantly impact their persistence and rate of breakdown.

pH: The pH of the soil or water can affect both the availability of the compound to microorganisms and the activity of microbial enzymes. While the optimal pH for the chemical Fenton process is highly acidic, the optimal conditions for biodegradation are typically closer to neutral pH, as this is the range where most microbial life thrives.

Temperature: Microbial activity and enzyme kinetics are temperature-dependent. The rate of biodegradation generally increases with temperature up to an optimal point, beyond which enzyme denaturation can occur.

Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is crucial for microbial growth and metabolism. A lack of these nutrients can limit the ability of microorganisms to degrade pollutants.

Organic Carbon Content: The amount of organic carbon in the soil can influence the sorption and bioavailability of 2,6-dimethylaniline. Aromatic amines are known to bind to humic substances in soil, which can reduce their availability for microbial uptake. nih.gov

Presence of Other Substrates: The presence of other easily degradable carbon sources can sometimes enhance the degradation of more complex molecules through co-metabolism.

Microbial Population: The presence and abundance of specific microbial species or consortia with the necessary enzymatic machinery are fundamental for effective biodegradation.

Environmental Transport and Transformation Studies

The transport and transformation of 2,6-dimethylaniline in the environment are governed by its physical and chemical properties and its interactions with soil, water, and air. Based on an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 190, 2,6-dimethylaniline is expected to have moderate mobility in soil. nih.gov However, as an aromatic amine, it is also expected to bind strongly to the organic matter and humus in soil due to the reactive nature of the amino group. nih.gov

The persistence of 2,6-dimethylaniline in the environment is a key consideration. While it is considered to be toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment, its persistence is thought to be relatively low due to degradation processes. scbt.comfishersci.com One assessment suggests that the persistence in water and soil is medium, while in the air it is low. scbt.com Photodegradation is also expected to be an important process in its environmental fate. scbt.com The compound's water solubility will likely make it mobile in the environment. fishersci.com

Sorption Characteristics in Sediments and Soils

The mobility of 2,6-dimethylaniline in the terrestrial environment is largely governed by its sorption to soil and sediment particles. Based on its chemical structure, an estimated soil organic carbon-water partitioning coefficient (Koc) value of 190 suggests that 2,6-dimethylaniline is expected to have moderate mobility in soil. nih.gov However, it is important to note that as an aromatic amine, 2,6-dimethylaniline is anticipated to bind strongly to the humic or organic matter fractions within soils. This increased binding is attributed to the high reactivity of the aromatic amino group. nih.gov

The sorption behavior of 2,6-dimethylaniline is influenced by various soil properties, including organic carbon content, clay content, and pH. The amino group of the molecule can become protonated in acidic environments, leading to stronger electrostatic interactions with negatively charged soil colloids. Covalent bonding with soil organic matter components is also a significant mechanism for the retention of aromatic amines in soil.

Table 1: Estimated Sorption Properties of 2,6-Dimethylaniline

ParameterEstimated ValueReference
Soil Organic Carbon-Water Partitioning Coefficient (Koc)190 nih.gov

Volatilization Rates from Aqueous and Soil Environments

The tendency of 2,6-dimethylaniline to volatilize from water and soil surfaces contributes to its distribution in the environment. The Henry's Law constant for 2,6-dimethylaniline is estimated to be 2.0 x 10⁻⁶ atm-m³/mol. This value suggests that volatilization from moist soil surfaces and water bodies is expected to be a significant environmental fate process.

The rate of volatilization is influenced by factors such as temperature, air and water flow rates, and the compound's concentration in the respective medium. For instance, in a laboratory study, the volatilization of selenium from various soils was observed to follow first-order reaction kinetics, with rates being influenced by soil type and amendments. nih.gov While this study was on a different compound, the principles of volatilization kinetics can be generally applied.

From soil, the potential for volatilization is also dependent on the sorption characteristics of 2,6-dimethylaniline. Stronger sorption to soil particles will reduce the amount of the compound available for volatilization. Conversely, in soils with low organic matter content, volatilization may be a more prominent dissipation pathway.

Table 2: Estimated Volatilization Potential of 2,6-Dimethylaniline

ParameterEstimated ValueSignificance
Henry's Law Constant2.0 x 10⁻⁶ atm-m³/molIndicates potential for volatilization from water and moist soil.

Photochemical Degradation and Atmospheric Reactions (e.g., with OH radicals)

Once in the atmosphere, 2,6-dimethylaniline is subject to photochemical degradation, primarily through reactions with hydroxyl (OH) radicals. nih.govcopernicus.org These highly reactive radicals are the most important tropospheric oxidizing agents and are responsible for the removal of many atmospheric pollutants. copernicus.org

The rate of degradation of 2,6-dimethylaniline in the atmosphere is determined by the concentration of OH radicals and the second-order rate constant for their reaction. The estimated atmospheric half-life of 2,6-dimethylaniline, based on its reaction with OH radicals, is approximately 2 hours. This rapid degradation suggests that the compound will not persist for long periods in the atmosphere and is unlikely to be transported over long distances.

Table 3: Estimated Atmospheric Degradation of 2,6-Dimethylaniline

ParameterEstimated ValueSignificance
Atmospheric Half-life (reaction with OH radicals)~2 hoursIndicates rapid degradation in the atmosphere.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM) are employed to map the electron density distribution, which in turn dictates the molecule's stability and reactivity. uni-rostock.dewikipedia.orgwiley-vch.de

The electronic properties of substituted anilines are crucial in predicting their metabolic fate. Computational studies have shown that descriptors such as partial atomic charges and the molecule's susceptibility to nucleophilic attack are key predictors of metabolic transformations like N-acetylation. tandfonline.com For instance, the calculated partial charge on the amine nitrogen is a primary parameter for predicting N-acetylation. tandfonline.com The reactivity of the aromatic ring is also critical. The susceptibility of the para-carbon atom to nucleophilic attack, for example, is a significant parameter for determining subsequent metabolic steps. tandfonline.com

For a molecule like 2,6-dimethylaniline (B139824), the methyl groups at the ortho-positions sterically hinder the amino group and influence the electronic environment. Quantum calculations can precisely quantify these effects. DFT calculations, such as those using the B3LYP functional, can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO-LUMO gap is a critical indicator of chemical reactivity and the kinetic stability of the molecule. A smaller gap suggests the molecule is more polarizable and more likely to be reactive.

Table 1: Illustrative Electronic Properties of an Aniline (B41778) Derivative from Quantum Chemical Calculations

Calculated ParameterDescriptionIllustrative Value
Partial Atomic Charge (N) The calculated electronic charge on the amine nitrogen atom.-0.85 e
HOMO Energy Energy of the Highest Occupied Molecular Orbital.-5.50 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.-0.20 eV
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.5.30 eV
Dipole Moment A measure of the molecule's overall polarity.1.60 D

Note: The values in this table are illustrative for a substituted aniline and are meant to represent the types of data generated from quantum chemical calculations.

The QTAIM theory provides a rigorous method for partitioning the electron density of a molecule into atomic basins. uni-rostock.dewiley-vch.de This allows for the calculation of atomic properties and the characterization of chemical bonds through the analysis of critical points in the electron density. wikipedia.org A bond path, a line of maximum electron density linking two nuclei, is a universal indicator of a chemical bond. wiley-vch.de The properties at the bond critical point (BCP), such as electron density and its Laplacian, reveal the nature of the interaction (e.g., covalent vs. closed-shell interaction). wiley-vch.de

Molecular Modeling of Compound Interactions and Transformations

Molecular modeling techniques, particularly molecular dynamics (MD) simulations, provide a dynamic picture of how 2,6-dimethylaniline hydrochloride interacts with its environment. These simulations can model the compound's behavior in solution, its binding to biological macromolecules, and the process of its chemical transformations.

Recent computational studies on the related compound dimethylaniline (DMA) have utilized a combination of MD simulations and quantum chemical calculations to investigate its photo-oxidation in different solvents. acs.orgacs.org These studies revealed that the solvent cage-escape dynamics of the photoproducts are highly dependent on the solvent environment. acs.orgacs.org MD simulations showed that while a polar solvent like acetonitrile (B52724) provides favorable solvation, anomalous experimental results in less polar solvents could be explained by computationally modeling alternative mechanisms, such as the formation of radical-cation dimers and ion-pairing with counterions. acs.orgacs.org These simulations highlight the importance of specific molecular interactions, which can be visualized and quantified.

The metabolic transformation of 2,6-dimethylaniline is a key area of study where molecular modeling is applied. The compound is known to be metabolized by cytochrome P450 (CYP450) enzymes, primarily through N-hydroxylation to form N-(2,6-dimethylphenyl)hydroxylamine (DMHA) or through ring oxidation to form 4-amino-3,5-dimethylphenol (B131400) (DMAP). researchgate.netacs.orgacs.org

Key Metabolic Transformations of 2,6-Dimethylaniline:

N-hydroxylation: 2,6-dimethylaniline → N-(2,6-dimethylphenyl)hydroxylamine (DMHA)

Ring Oxidation: 2,6-dimethylaniline → 4-amino-3,5-dimethylphenol (DMAP)

Rearrangement: DMHA can rearrange to DMAP, a reaction known as the Bamberger rearrangement. acs.org

Quantum mechanics/molecular mechanics (QM/MM) simulations are particularly suited for studying these enzymatic transformations. In this hybrid method, the active site of the enzyme and the substrate (2,6-dimethylaniline) are treated with a high-level quantum mechanics method, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. acs.orgacs.org This approach allows for the modeling of bond-breaking and bond-forming events within the complex biological environment of the enzyme's active site. Such models can elucidate how specific amino acid residues in the CYP450 active site interact with the substrate to facilitate its oxidation.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is instrumental in elucidating the detailed step-by-step mechanisms of chemical reactions, including transition states and reaction energy profiles. For complex reactions, these computational insights are often essential to interpret experimental data.

A computational study on the reaction of 4-methyl aniline, a structural analog of 2,6-dimethylaniline, with hydroxyl (OH) radicals demonstrates this approach. mdpi.com Using the M06-2X and CCSD(T) methods, researchers calculated the potential energy surface for the reaction. mdpi.com The calculations identified the most favorable reaction pathways, which involved OH addition to the aromatic ring and hydrogen abstraction from the amino group. mdpi.com By calculating the vibrational frequencies of all species, transition states were identified (characterized by a single imaginary frequency), and the intrinsic reaction coordinate (IRC) was calculated to confirm that these transition states connect the correct reactants and products. mdpi.com

Table 2: Example of Calculated Energetics for a Reaction Step (kcal/mol)

Reaction SpeciesDescriptionRelative Energy (kcal/mol)
Reactants Aniline Derivative + OH•0.0
Pre-reaction Complex Van der Waals complex between reactants-3.5
Transition State (TS) The highest energy point on the reaction path+5.2
Products Resulting species after the reaction step-21.0

Note: This table provides illustrative energy values for a single step in a reaction pathway, similar to data generated in computational mechanism studies.

For 2,6-dimethylaniline, a critical reaction mechanism is its metabolic activation to potentially genotoxic species. It is proposed that the N-hydroxylamine metabolite (DMHA) can be further activated to a reactive nitrenium ion. hmdb.ca This highly electrophilic intermediate is capable of forming covalent adducts with DNA. Computational studies can model the formation of this nitrenium ion, calculate its stability, and map out the energetic profile for its reaction with DNA bases, providing a molecular-level explanation for the compound's biological activity. The principal mechanism of mutagenic action is thought to involve the generation of reactive oxygen species (ROS) through the redox cycling of aminophenol/quinone imine structures. hmdb.ca

Furthermore, the rearrangement of DMHA to DMAP has been investigated. Experimental evidence suggests this rearrangement can be catalyzed by P450 2E1 independent of NADPH and that the mechanism involves an oxygen rebound at the heme iron center. acs.org Computational models of the P450 active site can be used to test this proposed mechanism, calculating the feasibility and energetics of the proposed intermediates and transition states.

Future Research Directions and Emerging Areas

Development of Greener Synthetic Routes and Methodologies

Traditional synthesis methods for 2,6-dimethylaniline (B139824), such as the iron powder reduction method, are often associated with significant environmental drawbacks, including poor product quality and substantial waste generation. google.com Consequently, a primary area of future research is the development of more sustainable and efficient "green" synthetic routes.

Current research has shifted towards catalytic hydrogenation, which utilizes metal catalysts like nickel, palladium, or platinum to reduce 2,6-dimethylnitrobenzene. google.com A significant advancement in this area is the development of solvent-free synthesis processes. One patented method describes the hydrogenation of 2,6-dimethylnitrobenzene in the presence of a nickel catalyst, water, and a small amount of the 2,6-dimethylaniline product itself, eliminating the need for organic solvents. google.com This approach not only reduces solvent waste but can also improve reaction efficiency.

Future research will likely focus on:

Novel Catalysts: Investigating more efficient, cheaper, and recyclable catalysts to improve yield and selectivity while minimizing metal leaching into the product.

Alternative Reaction Media: Exploring the use of supercritical fluids or aqueous micellar solutions to replace volatile organic solvents, aligning with the principles of green chemistry. nih.gov

Flow Chemistry: Adapting synthesis to continuous flow reactors, which can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to batch processes. datainsightsmarket.com

Bio-catalysis: Exploring enzymatic or microbial pathways for the synthesis of 2,6-dimethylaniline, which could offer high selectivity under mild conditions.

A notable greener method involves the amination of 2,6-dimethylphenol (B121312) using a platinum-on-silica-alumina support catalyst with aqueous ammonium (B1175870) hydroxide (B78521) in a pressure vessel. prepchem.com This route provides a good yield and offers an alternative starting material.

Elucidation of Remaining Uncharacterized Biological Mechanisms

2,6-Dimethylaniline is a known metabolite of widely used pharmaceuticals like the local anesthetic lidocaine (B1675312) and the veterinary sedative xylazine (B1663881). nih.govwho.int Its biological activity, particularly its carcinogenicity, has been a subject of study, but key mechanistic details remain to be fully elucidated. nih.govebi.ac.uk

The principal mechanism of its biological action is believed to be the induction of oxidative stress through the generation of reactive oxygen species (ROS). The metabolic N-hydroxylation of 2,6-dimethylaniline to N-hydroxy-2,6-dimethylaniline is a critical step. who.int This metabolite can enter erythrocytes, be oxidized to 2,6-dimethylnitrosobenzene, and subsequently form sulfinamide adducts with hemoglobin. who.int The presence of these adducts in human blood serves as a biomarker for exposure.

However, future research is needed to clarify:

Carcinogenic Pathways: While it is classified as a possible carcinogen, the precise mechanism is thought to involve redox cycling of intracellular metabolites generating ROS, rather than direct covalent DNA adduct formation. nih.gov Further studies are required to confirm this hypothesis and identify the specific cellular pathways that are corrupted, leading to tumorigenesis. ebi.ac.uk

DNA Damage: Dose-dependent DNA strand breaks have been observed in cells treated with its N-hydroxy metabolite, but the exact interactions and the cellular repair responses are not fully understood.

Sodium Channel Inhibition: As a precursor to anesthetics like lidocaine, its derivatives function by inhibiting neuronal sodium channels. Deeper investigation into the structure-activity relationship of 2,6-dimethylaniline itself and its various metabolites with ion channels could reveal more about their neurotoxic potential or lead to the design of new therapeutic agents.

Advancements in Environmental Remediation Strategies

The presence of 2,6-dimethylaniline in industrial wastewater necessitates the development of effective remediation strategies. noaa.gov As a water pollutant, its removal is crucial to prevent environmental contamination. nih.gov Advanced Oxidation Processes (AOPs), particularly Fenton and electro-Fenton (EF) methods, have shown significant promise for its degradation.

Research has demonstrated that the Fenton process can effectively degrade 2,6-dimethylaniline. One study achieved 70% removal efficiency under optimized conditions. nih.gov The process involves the oxidation of the compound, leading to the formation of intermediates such as 2,6-dimethylphenol, 2,6-dimethylnitrobenzene, and various organic acids before eventual mineralization. nih.gov

The electro-Fenton (EF) process, which generates the Fenton reagents in-situ via an electrochemical method, offers enhanced control and can lead to higher degradation efficiency. researchgate.net Further advancements like the photoelectro-Fenton (PEF) process, which incorporates UV light, have demonstrated even greater efficacy, achieving up to 84% Total Organic Carbon (TOC) removal. researchgate.net

Future research in this area should focus on:

Process Optimization: Scaling up laboratory-proven methods like electro-Fenton and photoelectro-Fenton for industrial wastewater treatment.

Byproduct Analysis: Comprehensive identification and toxicity assessment of all degradation intermediates to ensure a complete and safe remediation process.

Hybrid Systems: Combining AOPs with biological treatment methods to create a more cost-effective and environmentally friendly solution for complete mineralization.

Novel Materials: Developing new electrode materials and catalysts that can improve the efficiency and reduce the cost of AOPs.

Table 1: Comparative Efficiency of Remediation Processes for 2,6-Dimethylaniline

ProcessKey ParametersEfficiencyReference
FentonpH: 2, [Fe²⁺]: 2 mM, [H₂O₂]: 20 mM, Time: 3 hr70% (2,6-DMA removal) nih.gov
Electro-Fenton (EF)Optimal [Fe²⁺]: 1.5 mM, Optimal [H₂O₂]: 25 mM60% (TOC removal) researchgate.net
Photoelectro-Fenton (PEF)Current Density: 10.6 A/m²84% (TOC removal) researchgate.net

Exploration of Novel Applications in Emerging Technologies

While 2,6-dimethylaniline hydrochloride is a well-established intermediate in the synthesis of dyes, agrochemicals (e.g., the fungicide metalaxyl (B1676325) and herbicide metazachlor), and pharmaceuticals, emerging trends point towards its use in more advanced applications. wikipedia.org The focus is shifting towards high-performance materials where its specific chemical structure can impart unique properties.

Emerging areas of application include:

High-Performance Pigments: There is growing utilization of 2,6-dimethylaniline in the production of high-stability pigments for the automotive and coatings industries. These pigments offer superior durability and color retention against harsh environmental conditions.

Specialty Polymers and Materials: Research is ongoing into incorporating 2,6-dimethylaniline into advanced polymers and resins. It can be used to synthesize precursors like bis(4-maleimido-3,5-dimethylphenyl)naphthylmethane (BMDN), a monomer for high-performance polyimides. sigmaaldrich.com

Pharmaceutical Intermediates: Beyond lidocaine, its role as a versatile building block in synthesizing a broader range of active pharmaceutical ingredients (APIs) is an active area of research. pubcompare.ai Its structure is valuable in medicinal chemistry for creating complex heterocyclic compounds. pubcompare.ai

Electronic Materials: The potential use of aniline (B41778) derivatives in the development of organic electronic materials, such as conductive polymers or components for organic light-emitting diodes (OLEDs), represents a frontier for future exploration.

A specific application is its use in the preparation of 2,6-dimethylphenyl isocyanate via phosgenation, a key reagent in the synthesis of various specialty chemicals and polymers. sigmaaldrich.com

Q & A

Q. Key Considerations :

  • Purity optimization requires careful isolation of isomers during salt formation.
  • Catalytic methods prioritize atom economy but may require specialized handling of metal catalysts.

Basic: Which analytical techniques are validated for quantifying this compound in biological matrices?

Methodological Answer:
Validated techniques include:

Technique Application Reference
Reverse-Phase UPLCSeparation of isomers and related compounds using Design of Experiments (DoE) optimization .
Gas Chromatography (GC)Quantification in animal/human milk, pharmaceuticals, and environmental samples .
Electroanalytical MethodsDetection in complex matrices with high sensitivity (e.g., milk, plasma) .

Q. Validation Criteria :

  • Linearity (R² > 0.99), LOQ ≤ 0.1 µg/mL, and recovery rates ≥ 90% are critical for regulatory compliance .

Advanced: How can researchers resolve conflicting genotoxicity data between bacterial and mammalian systems?

Methodological Answer:
2,6-Dimethylaniline shows conflicting results :

  • Negative for gene mutation in Salmonella assays (Ames test) .
  • Positive for chromosomal aberrations in mammalian cells and covalent DNA binding in rat tissues .

Q. Resolution Strategies :

Metabolic Activation : Use S9 liver fractions to simulate mammalian metabolism in bacterial assays.

In Vivo Comet Assay : Assess DNA damage in rodent liver/kidney to bridge in vitro and in vivo findings .

Adductomics : Quantify hemoglobin adducts (e.g., via LC-MS) to estimate real-world DNA binding potential .

Q. Implications :

  • IARC classifies 2,6-dimethylaniline as Group 2B (possibly carcinogenic to humans), necessitating strict exposure controls .

Advanced: What strategies optimize the separation of this compound from structural isomers?

Methodological Answer:
RP-UPLC with DoE Optimization (Marisetti & Katari, 2021):

  • Factors : Column temperature (25–40°C), pH (2.5–4.5), and gradient slope (0.5–2.0%/min).
  • Optimal Conditions :
    • Column: C18 (2.1 × 100 mm, 1.7 µm).
    • Mobile Phase: 0.1% TFA in water/acetonitrile.
    • Resolution: ≥ 2.0 for 2,6- and 2,4-isomers .

Q. Validation :

  • Robustness tested via Plackett-Burman design; RSD ≤ 2% for retention time .

Basic: What physicochemical properties are critical for handling this compound?

Q. Key Properties :

  • Melting Point : 11.2°C (requires cold storage to prevent degradation) .
  • Solubility : Highly soluble in ethanol, methanol; insoluble in water .
  • Stability : Hygroscopic; store in airtight containers under inert gas .

Q. Safety :

  • Acute Toxicity : LD50 (oral, rat) = 500 mg/kg; use PPE to avoid dermal/ocular exposure .

Advanced: How is this compound utilized in pharmaceutical impurity profiling?

Q. Methodological Answer :

  • Role : Reference standard for ropivacaine-related impurities (e.g., USP monograph specifies ≤ 0.1% in formulations) .
  • Analytical Workflow :
    • Sample Prep : Extract impurities via SPE using hydrophilic-lipophilic balance cartridges.
    • Quantification : Compare retention times and UV spectra (λ = 254 nm) against certified standards .

Q. Regulatory Impact :

  • USP/NF revisions (2020) mandate strict identity tests for hydrochloride salts in APIs .

Advanced: How can hemoglobin adducts inform human exposure assessments?

Q. Methodological Answer :

  • Biomonitoring : Adduct levels correlate with daily exposure (e.g., 23 µg/day in non-smokers via GC-MS analysis) .
  • Analytical Protocol :
    • Hydrolyze hemoglobin with 0.1M NaOH.
    • Derivatize adducts with pentafluorophenyl isothiocyanate.
    • Quantify via GC-ECD or LC-MS/MS .

Q. Applications :

  • Track occupational exposure in pharmaceutical manufacturing .

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Reactant of Route 1
2,6-Dimethylaniline hydrochloride
Reactant of Route 2
2,6-Dimethylaniline hydrochloride

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